molecular formula C15H11FN2O B7534022 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No. B7534022
M. Wt: 254.26 g/mol
InChI Key: XNTSQDJXVUTKPU-UHFFFAOYSA-N
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Description

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cells that produce antibodies.

Mechanism of Action

BTK is a key enzyme in the B cell receptor signaling pathway. Inhibition of BTK leads to the inhibition of B cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit B cell activation and proliferation, induce apoptosis, and inhibit tumor growth. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders. In addition, TAK-659 has demonstrated good pharmacokinetic properties and has been well tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib. However, one of the limitations of TAK-659 is its low solubility, which can make it difficult to formulate for oral administration. Another limitation is its short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is the evaluation of TAK-659 in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the optimization of the formulation and dosing of TAK-659 to improve its pharmacokinetic properties. In addition, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and reduce the risk of resistance. Finally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in humans.

Synthesis Methods

The synthesis of 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide involves several steps. The first step is the reaction of 5-fluoro-2-methylaniline with ethyl cyanoacetate to form 5-fluoro-2-methyl-N-(2-oxo-2-phenylethyl)benzamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide. The yield of the final product is around 50%.

Scientific Research Applications

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. BTK inhibitors have shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B cell malignancies.

properties

IUPAC Name

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTSQDJXVUTKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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